N,N-Bis(2-hydroxyethyl)ethylenediamine is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 148.21 g/mol. It is classified as a polyamine and features two hydroxyethyl groups attached to an ethylenediamine backbone. This compound is recognized for its amine-like odor and is soluble in water, making it suitable for various applications in both industrial and pharmaceutical contexts .
N,N-BHED can be used as a precursor for the synthesis of room-temperature ionic liquids (RTILs). RTILs are molten salts with a melting point below 100°C. They possess unique properties like high thermal stability, wide liquid range, and tunable polarity, making them valuable in various research areas. Studies have shown that N,N-BHED can be converted into acetate and formate ammonium salts of N-(2-hydroxyethyl)ethylenediamine, which exhibit promising ionic liquid characteristics. Source: Sigma-Aldrich N-(2-Hydroxyethyl)ethylenediamine product page:
N,N-BHED's ability to form bonds with metal centers makes it a useful ligand in coordination chemistry. Ligands are molecules that surround a central metal atom in a complex. Research explores N,N-BHED as a ligand in the preparation of:
Research indicates that N,N-bis(2-hydroxyethyl)ethylenediamine exhibits biological activity, particularly in its role as a ligand in coordination chemistry. Its metal complexes have shown potential in various biological applications, including:
The synthesis of N,N-bis(2-hydroxyethyl)ethylenediamine can be achieved through multiple methods:
N,N-Bis(2-hydroxyethyl)ethylenediamine finds utility in various fields:
Studies have demonstrated that N,N-bis(2-hydroxyethyl)ethylenediamine interacts effectively with various metal ions, forming stable complexes. These interactions are crucial for its applications in agriculture and pharmaceuticals. For instance, its ability to chelate iron and other micronutrients enhances nutrient uptake in plants, which is vital for agricultural productivity .
Several compounds share structural similarities with N,N-bis(2-hydroxyethyl)ethylenediamine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
N,N-Diethylaminopropanol | Polyamine | Used primarily as a solvent; less hydrophilic |
N,N-Bis(2-hydroxypropyl)ethylenediamine | Polyamine | Similar chelation properties but different solubility |
N,N-Bis(3-aminopropyl)ethylenediamine | Polyamine | Exhibits different biological activity |
N,N-Bis(2-hydroxyethyl)ethylenediamine stands out due to its specific hydroxyethyl substituents, which enhance its solubility and reactivity compared to other polyamines. Its unique structure allows for effective chelation and biological activity that may not be present in similar compounds .
Corrosive